molecular formula C8H10N2O2 B1435106 1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione CAS No. 2098052-49-2

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione

Cat. No.: B1435106
CAS No.: 2098052-49-2
M. Wt: 166.18 g/mol
InChI Key: KCRIPFKRPJJREF-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione, commonly referred to as CPMD, is a heterocyclic compound with a unique structure consisting of a five-membered ring containing two nitrogen atoms and one oxygen atom. It has recently been the subject of much scientific research due to its potential applications in a number of fields.

Scientific Research Applications

Streamlined Synthetic Approaches

Efficient Synthetic Methodologies : Research indicates efficient methods for constructing drug-like dihydropyrazine derivatives, showcasing their relevance in the development of novel pharmaceuticals. For instance, a study outlined a one-pot, two-step procedure involving Ugi reaction and microwave-assisted cyclization for constructing 2,3-dihydropyrazino[1,2-a]indole-1,4-diones, demonstrating a streamlined approach to accessing complex dihydropyrazine frameworks (Tsirulnikov et al., 2009).

Chemical Diversity and Bioactivity

Versatile Precursor for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, structurally related to dihydropyrazine-2,3-diones, have been identified as key structural precursors for synthesizing a plethora of bioactive molecules, including natural products and compounds with diverse biological activities. This highlights the significance of dihydropyrazine derivatives in medicinal chemistry (Sharma et al., 2021).

Novel Structural Configurations and Properties

Unique Structural Features : A novel nickel(II) complex adopting an unusual cis-configuration with 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate as a ligand was synthesized using hydro(solvo)thermal techniques. This study showcases the potential of dihydropyrazine derivatives in coordinating with metals to form compounds with interesting optical and/or magnetic properties (Liu et al., 2002).

Biochemical Analysis

Biochemical Properties

1-(Cyclopropylmethyl)-1,4-dihydropyrazine-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cyclopropanases, which are enzymes involved in the biosynthesis of cyclopropane-containing natural products . The nature of these interactions often involves the formation of carbocations, carbanions, or carbon radicals as intermediates . These interactions are crucial for the compound’s biological activity and its potential therapeutic applications.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and cellular senescence . Additionally, it can alter the levels of key signaling molecules such as interleukin 6 and interleukin 8, thereby impacting cellular communication and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to interact with DNA and RNA, leading to alterations in transcription and translation processes . Additionally, it can inhibit certain enzymes, thereby modulating metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, it has been observed that the compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For instance, studies have shown that high doses of the compound can lead to liver and kidney toxicity in animal models . Additionally, threshold effects have been observed, where the compound exhibits significant biological activity only above a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound has been found to be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further participate in other metabolic reactions, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, its localization and accumulation within certain tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name

4-(cyclopropylmethyl)-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-8(12)10(4-3-9-7)5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRIPFKRPJJREF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CNC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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